tert-Butyl 2-(4-nitrobenzoyl)hydrazine-1-carboxylate
Overview
Description
tert-Butyl 2-(4-nitrobenzoyl)hydrazine-1-carboxylate is an organic compound that belongs to the class of hydrazine derivatives. It is characterized by the presence of a tert-butyl group, a nitrobenzoyl moiety, and a hydrazine carboxylate group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
The synthesis of tert-butyl 2-(4-nitrobenzoyl)hydrazine-1-carboxylate typically involves the reaction of tert-butyl hydrazine with 4-nitrobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
tert-Butyl 2-(4-nitrobenzoyl)hydrazine-1-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, where the hydrazine nitrogen can attack electrophilic centers in other molecules, leading to the formation of new bonds.
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazine moiety, leading to the formation of azides or other oxidized products.
Scientific Research Applications
tert-Butyl 2-(4-nitrobenzoyl)hydrazine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways involving hydrazine derivatives.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-(4-nitrobenzoyl)hydrazine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The nitrobenzoyl moiety can participate in electron transfer reactions, while the hydrazine group can form covalent bonds with nucleophilic centers in proteins or other biomolecules. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
Comparison with Similar Compounds
tert-Butyl 2-(4-nitrobenzoyl)hydrazine-1-carboxylate can be compared with other hydrazine derivatives such as tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate and tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate . These compounds share similar structural features but differ in their specific functional groups and reactivity. The presence of the nitrobenzoyl moiety in this compound imparts unique electronic properties and reactivity, making it distinct from other hydrazine derivatives.
Properties
IUPAC Name |
tert-butyl N-[(4-nitrobenzoyl)amino]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O5/c1-12(2,3)20-11(17)14-13-10(16)8-4-6-9(7-5-8)15(18)19/h4-7H,1-3H3,(H,13,16)(H,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNCEVFMPQZBCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30409244 | |
Record name | tert-Butyl 2-(4-nitrobenzoyl)hydrazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30409244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93042-56-9 | |
Record name | Carbazic acid, tert-butyl ester | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109951 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | tert-Butyl 2-(4-nitrobenzoyl)hydrazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30409244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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